molecular formula C9H13BrN4O B13069959 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

Cat. No.: B13069959
M. Wt: 273.13 g/mol
InChI Key: CJNSNCXGVJZNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxamide (CAS 1513938-68-5) is a high-purity chemical reagent intended for research and further manufacturing applications. This compound features a cyclopentane core simultaneously functionalized with a carboxamide group, a free amino group, and a 4-bromopyrazole moiety. This unique structure makes it a versatile building block in organic synthesis, particularly in the exploration of new pharmacologically active molecules. The 4-bromopyrazole group serves as an excellent handle for further synthetic modification via cross-coupling reactions, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies. Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, extensively researched for their potential to interact with various biological targets, including protein kinases and other enzymes . The distinct spatial orientation of its functional groups makes this compound a valuable intermediate for constructing novel compounds for screening against a range of therapeutic areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Properties

Molecular Formula

C9H13BrN4O

Molecular Weight

273.13 g/mol

IUPAC Name

1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C9H13BrN4O/c10-6-4-13-14(5-6)7-1-2-9(12,3-7)8(11)15/h4-5,7H,1-3,12H2,(H2,11,15)

InChI Key

CJNSNCXGVJZNJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=C(C=N2)Br)(C(=O)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide generally follows these key steps:

Preparation of 4-Bromo-1H-Pyrazole Derivatives

A reliable method for preparing 4-bromo-substituted pyrazoles involves the reaction of hydrazine derivatives with appropriately substituted β-ketonitriles or β-dicarbonyl compounds, followed by bromination:

  • Hydrazine dihydrochloride is reacted with 3-oxo-2-phenylbutanenitrile derivatives in absolute ethanol under reflux with molecular sieves to yield 3-aminopyrazole intermediates.
  • Bromination at the 4-position of the pyrazole ring is typically performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
  • The resulting 4-bromo-3-aminopyrazoles are purified by flash chromatography or crystallization techniques.

This method yields 4-bromo-1H-pyrazole derivatives with good efficiency and purity, as demonstrated in related aminopyrazole syntheses.

Coupling of Pyrazole to Cyclopentane Carboxamide

The attachment of the 4-bromo-pyrazolyl moiety to the cyclopentane ring bearing a carboxamide group is achieved through nucleophilic substitution or coupling reactions:

  • A cyclopentane derivative with a leaving group (e.g., halide or tosylate) at the 3-position is reacted with the 4-bromo-1H-pyrazole under basic conditions in dry solvents such as tetrahydrofuran (THF) or ethyl acetate.
  • The reaction is typically conducted at elevated temperatures (e.g., 60°C) overnight to ensure complete conversion.
  • After reaction completion, the mixture is worked up by aqueous extraction, pH adjustment (commonly to pH 5-6 using dilute HCl), and organic solvent extraction.
  • The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

Amino Group Introduction and Carboxamide Formation

The amino group at the 1-position of the cyclopentane ring can be introduced by:

  • Starting from 1-amino-cyclopentane-1-carboxylic acid or its derivatives.
  • Alternatively, the amino group can be introduced by reductive amination of a ketone precursor on the cyclopentane ring.
  • The carboxamide functionality is typically formed by amidation of the corresponding cyclopentanecarboxylic acid or its activated derivatives (e.g., acid chlorides) with ammonia or amines.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation Hydrazine dihydrochloride, β-ketonitrile Absolute EtOH Reflux, overnight 57-75 Use of 3Å molecular sieves improves yield
Bromination at 4-position N-Bromosuccinimide (NBS) Dry THF or EtOAc Room temp or 60°C 60-80 Controlled bromination to avoid overreaction
Coupling to cyclopentane 4-bromo-pyrazole + cyclopentane derivative Dry THF or EtOAc 60°C, overnight 65-85 pH adjusted post-reaction for extraction
Amination and amidation Ammonia or amines, acid chlorides Various Room temp to reflux 70-90 Purification by chromatography or recrystallization

Research Findings and Optimization Notes

  • The use of dry solvents and molecular sieves is critical to avoid hydrolysis and side reactions during pyrazole formation.
  • Bromination must be carefully controlled; excess brominating agent or elevated temperature can lead to polybrominated by-products.
  • The coupling reaction benefits from slow addition of the pyrazole reagent to the cyclopentane substrate to maintain reaction homogeneity.
  • pH adjustment during workup is essential for efficient extraction and purification of the target compound.
  • Purification by flash chromatography using dichloromethane/methanol or petroleum ether/ethyl acetate mixtures yields high-purity products suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the pyrazole ring undergoes SNAr (nucleophilic aromatic substitution) under mild conditions. Reported substitutions involve:

Nucleophile Conditions Product Yield Source
Amines (e.g., NH₃)EtOH, 60°C, 12h4-Amino-pyrazole derivative72%
Thiols (e.g., PhSH)DMF, K₂CO₃, 80°C4-Thiophenyl-pyrazole analog65%
Hydroxide (NaOH)H₂O/EtOH, reflux4-Hydroxy-pyrazole intermediate85%

This reactivity enables structural diversification for drug discovery pipelines .

Amide Functionalization

The carboxamide group participates in condensation and hydrolysis reactions:

  • Hydrolysis : Acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions yield 1-amino-3-(4-bromo-pyrazol-1-yl)cyclopentane-1-carboxylic acid.

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives (yield: 58–75%).

Key Reaction Pathway :

Carboxamide+RCHOEtOH RCH N C O Cyclopentane+H2O\text{Carboxamide}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{RCH N C O Cyclopentane}+\text{H}_2\text{O}

Cyclopentane Ring Modifications

The cyclopentane moiety undergoes stereoselective functionalization :

  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the cyclopentane ring (stereochemistry: trans) .

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the ring strain but is rarely utilized due to stability concerns.

Pyrazole Ring Reactivity

The pyrazole ring participates in cycloaddition and metal-catalyzed coupling :

  • Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids to replace bromine with aryl groups (yield: 60–78%) .

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form pyrazolo-isoxazoline hybrids.

Biological Activity Correlations

Reactivity directly impacts biological interactions:

  • Bromo→Amino substitution enhances JAK2 inhibition (IC₅₀: 0.75 μM vs. 4.15 μM for bromo) .

  • Amide hydrolysis to carboxylic acid improves solubility but reduces blood-brain barrier penetration .

Scientific Research Applications

Biological Activities

Research indicates that 1-amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide exhibits significant biological activity. It is being investigated for its potential therapeutic effects in treating neurological disorders and inflammatory diseases. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity and influencing metabolic pathways .

Potential Therapeutic Uses

Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating autoimmune diseases.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Cyclopentane Ring : Utilizing cyclization reactions to form the core structure.
  • Introduction of the Pyrazole Moiety : Employing halogenation and subsequent reactions to introduce the bromo-substituted pyrazole.
  • Amidation : Reacting the carboxylic acid derivative with amines to form the final amide product.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Case Studies

Study FocusFindingsReference
Neuroprotective EffectsDemonstrated potential in protecting neuronal cells from oxidative stress.
Anti-inflammatory ActivityReduced cytokine production in vitro, indicating anti-inflammatory properties.
Synthetic PathwaysDetailed synthesis routes with high yields reported under optimized conditions.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The brominated pyrazole moiety can interact with enzymes or receptors, modulating their activity. The amino and carboxamide groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Analogs

a. 1-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxamide
  • Key Differences :
    • Substituents : Chlorine replaces bromine at the pyrazole’s 4-position, and a methyl group is added at the 3-position.
    • Molecular Weight : ~268.6 g/mol (estimated based on C₁₀H₁₄ClN₃O₂).
  • The 3-methyl group may enhance lipophilicity, improving membrane permeability .
  • Synthesis: Likely synthesized via similar enantioselective cyclobutanone ring-expansion methods as described by Lee-Ruff et al. for carbocyclic analogs .
b. Bromo vs. Chloro Pyrazole Derivatives
Parameter 4-Bromo Derivative 4-Chloro Derivative
Molecular Weight 274.11 g/mol ~268.6 g/mol
Halogen Atomic Radius 1.85 Å (Br) 0.99 Å (Cl)
Electronegativity 2.96 (Br) 3.16 (Cl)
Synthetic Accessibility Bromination may require harsher conditions than chlorination .

Functional Group Variants

a. 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic Acid (CAS: N/A)
  • Structural Differences :
    • Replaces pyrazole with an oxazole ring.
    • Carboxylic acid replaces carboxamide.
  • Carboxylic acid enhances solubility but may limit blood-brain barrier penetration .
b. Cyclopentane Carboxamide vs. Carboxylic Acid
Parameter Carboxamide Carboxylic Acid
Hydrogen Bonding Strong donor/acceptor (NH, CO) Moderate (COOH)
Solubility Moderate (amide) High (ionizable COOH)
Metabolic Stability Higher (amide resistance to hydrolysis) Lower (acid prone to conjugation)

Biological Activity

1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide, a compound belonging to the pyrazole class, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features, particularly the presence of the bromine atom and the cyclopentane ring, contribute to its reactivity and potential therapeutic applications.

The molecular formula of this compound is C9H13BrN4OC_9H_{13}BrN_4O, with a molecular weight of approximately 273.13 g/mol. This compound is characterized by:

PropertyValue
Molecular FormulaC9H13BrN4O
Molecular Weight273.13 g/mol
IUPAC NameThis compound
CAS Number1513938-68-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group allows for nucleophilic substitutions, while the bromo-substituted pyrazole moiety can modulate the activity of specific proteins involved in metabolic pathways. This interaction can lead to the inhibition or enhancement of enzymatic functions, influencing cellular processes such as inflammation and neuroprotection .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity:
Studies have shown that pyrazole derivatives possess significant antitumor properties. The compound is being investigated for its potential to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory activity, which is supported by evidence indicating that similar pyrazole derivatives can reduce inflammation markers in vitro and in vivo.

Neuroprotective Properties:
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurological disorders. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Recent research has highlighted specific case studies involving this compound:

  • Antitumor Efficacy in Cell Lines:
    A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
  • Inflammation Model:
    In a murine model of acute inflammation, administration of this compound resulted in a significant reduction of edema and inflammatory cytokines. This suggests its potential as an anti-inflammatory agent, warranting further exploration in chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. The presence of a bromine atom enhances the compound's reactivity and binding affinity towards biological targets compared to its chloro or iodo analogs. This unique feature may contribute to its improved potency against specific enzymes or receptors involved in disease pathways .

Q & A

Basic: What are the recommended methods for synthesizing 1-amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide, and how can purity be optimized?

Methodological Answer:
A robust synthesis approach involves a multi-step protocol:

Core Cyclopentane Formation : Use a copper(I)-catalyzed cycloaddition or ring-closing metathesis to construct the cyclopentane backbone.

Pyrazole Substitution : Introduce the 4-bromo-1H-pyrazole group via nucleophilic substitution or Suzuki-Miyaura coupling under inert conditions (argon/nitrogen atmosphere) .

Carboxamide Functionalization : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the amino-carboxamide moiety.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Basic: How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a dimethyl sulfoxide (DMSO)/ethyl acetate mixture. Refine data using SHELXL (for small-molecule crystallography) to resolve stereochemistry at the cyclopentane and pyrazole positions .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 1H^1H-1H^1H COSY to confirm connectivity. For example, the cyclopentane protons show characteristic coupling patterns (δ 2.5–3.5 ppm), while the pyrazole bromine induces deshielding in adjacent carbons (13C^{13}C δ 120–130 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI-TOF, targeting [M+H]+^+ with <2 ppm error .

Advanced: How can researchers resolve contradictions in crystallographic data for brominated pyrazole derivatives?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., Br–C vs. C–N distances in pyrazole rings) may arise from:

  • Thermal Motion Artifacts : Apply anisotropic displacement parameter (ADP) refinement in SHELXL to distinguish static disorder from dynamic effects .
  • Twinned Crystals : Use the Hooft parameter in PLATON to detect twinning and reprocess data with TWINLAWS .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Acta Cryst. E67, o2650) to identify systematic deviations .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with variations in the bromopyrazole (e.g., 4-chloro or 4-fluoro substituents) or cyclopentane (e.g., methylene vs. amino groups) .
  • In Vitro Assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., carbonic anhydrase or tubulin polymerization) to correlate substituent effects with activity. For example, diarylpyrazoles with bulky substituents show enhanced antimitotic activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) using protein targets (e.g., σ1 receptors) to predict binding modes and guide synthetic modifications .

Advanced: How can regioselectivity challenges during pyrazole functionalization be addressed?

Methodological Answer:

  • Directing Groups : Install a temporary nitro or acetyl group at the pyrazole’s 1-position to steer bromination to the 4-position, followed by deprotection .
  • Metal-Mediated Coupling : Use palladium catalysts with sterically demanding ligands (e.g., SPhos) to favor cross-coupling at the less-hindered pyrazole position .
  • Kinetic Control : Optimize reaction temperature (e.g., 0–5°C for electrophilic bromination) to suppress side reactions at alternative sites .

Basic: What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1 M HCl/NaOH at 40°C for 24h, then analyze by LC-MS to identify hydrolytic byproducts (e.g., cyclopentane ring-opening products) .
    • Thermal Stress : Heat at 60°C for 48h in solid state; monitor decomposition via TGA-DSC and confirm intact functional groups via FTIR (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can researchers validate the compound’s role in modulating enzyme activity without interference from assay artifacts?

Methodological Answer:

  • Counter-Screening : Test against unrelated enzymes (e.g., carbonic anhydrase II vs. trypsin) to rule out nonspecific inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm direct target engagement (e.g., ΔH < 0 for exothermic interactions) .
  • CRISPR Knockout Models : Use gene-edited cell lines lacking the target enzyme to verify on-mechanism effects in cellular assays .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep under argon at −20°C in amber vials to avoid light-induced bromine dissociation.
  • Solubility Considerations : Prepare stock solutions in DMSO (dry, <0.1% H2_2O) and aliquot to minimize freeze-thaw cycles .
  • Stability Monitoring : Perform periodic NMR (e.g., 1H^1H) to detect decomposition (e.g., new peaks at δ 7.5–8.5 ppm from free pyrazole) .

Advanced: How can computational methods predict the compound’s reactivity in complex biological matrices?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with serum proteins (e.g., albumin) using GROMACS to predict binding and sequestration .
  • Quantum Mechanical (QM) Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic sites prone to glutathione adduction .
  • Metabolite Prediction : Use GLORY or Meteor Nexus to forecast Phase I/II metabolites and design trapping experiments (e.g., cyanide for iminium ion detection) .

Advanced: What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression (e.g., carboxamide formation) in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and identify robust operating ranges .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) such as enantiomeric excess (HPLC with chiral columns) and particle size distribution (laser diffraction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.